1,1-DIMETHYL 2-BENZOYL-2-ETHYL-3-(4-NITROPHENYL)CYCLOPROPANE-1,1-DICARBOXYLATE
Description
1,1-DIMETHYL 2-BENZOYL-2-ETHYL-3-(4-NITROPHENYL)CYCLOPROPANE-1,1-DICARBOXYLATE is a complex organic compound with a cyclopropane ring structure
Properties
IUPAC Name |
dimethyl 2-benzoyl-2-ethyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-4-21(18(24)15-8-6-5-7-9-15)17(14-10-12-16(13-11-14)23(27)28)22(21,19(25)29-2)20(26)30-3/h5-13,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPUYYLMWMIFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C1(C(=O)OC)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-DIMETHYL 2-BENZOYL-2-ETHYL-3-(4-NITROPHENYL)CYCLOPROPANE-1,1-DICARBOXYLATE typically involves the reaction of alfa,alfa-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc . This reaction yields the desired compound as a single geometrical isomer. The structure of the compound can be confirmed through X-ray diffraction analysis .
Chemical Reactions Analysis
1,1-DIMETHYL 2-BENZOYL-2-ETHYL-3-(4-NITROPHENYL)CYCLOPROPANE-1,1-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the nitro group present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly involving the benzoyl and nitrophenyl groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-DIMETHYL 2-BENZOYL-2-ETHYL-3-(4-NITROPHENYL)CYCLOPROPANE-1,1-DICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1,1-DIMETHYL 2-BENZOYL-2-ETHYL-3-(4-NITROPHENYL)CYCLOPROPANE-1,1-DICARBOXYLATE involves interactions with specific molecular targets. The compound’s effects are mediated through pathways involving its cyclopropane ring and functional groups. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds to 1,1-DIMETHYL 2-BENZOYL-2-ETHYL-3-(4-NITROPHENYL)CYCLOPROPANE-1,1-DICARBOXYLATE include other cyclopropane derivatives and benzoyl-substituted compounds. These compounds share some chemical properties but differ in their specific functional groups and applications.
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